Mirodenafil dihydrochloride
説明
Mirodenafil dihydrochloride is an orally active, potent, reversible, and selective phosphodiesterase 5 (PDE5) inhibitor12. It has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction1. It is also a glucocorticoid receptor (GR) modulator2.
Synthesis Analysis
The synthesis of Mirodenafil dihydrochloride is not explicitly mentioned in the search results. However, it is known to be developed by SK Chemicals Life Science3.Molecular Structure Analysis
The molecular formula of Mirodenafil dihydrochloride is C26H37N5O5S45. The average molecular weight is 531.67 g/mol1. The structure of Mirodenafil dihydrochloride is complex, with multiple functional groups including a pyrrolopyrimidinone ring, a sulfonyl group, and a piperazine ring45.
Chemical Reactions Analysis
The specific chemical reactions involving Mirodenafil dihydrochloride are not detailed in the search results. However, as a PDE5 inhibitor, Mirodenafil dihydrochloride likely works by inhibiting the enzyme phosphodiesterase type 5, which plays a role in regulating blood flow in the penis6.Physical And Chemical Properties Analysis
Mirodenafil dihydrochloride is a solid substance8. It is soluble in DMSO89. The molecular weight of Mirodenafil dihydrochloride is 604.59 g/mol89.
科学的研究の応用
Pharmacokinetics and Drug Interactions : Mirodenafil, a phosphodiesterase 5 inhibitor, is effective in treating erectile dysfunction and is metabolized by cytochrome P450 3A4. Its pharmacokinetics can be significantly altered by drugs like ketoconazole and rifampicin, which are inhibitors and inducers of CYP3A4, respectively (Shin et al., 2009).
Effectiveness in Patients on Antihypertensive Medication : A study showed that mirodenafil is effective and safe in men with erectile dysfunction who are also taking antihypertensive medications. This suggests its utility in patients with coexisting conditions (Paick et al., 2010).
Interaction with Alcohol : Mirodenafil's hemodynamic effects and pharmacokinetics appear to be unaffected by concurrent alcohol consumption, indicating its safety when administered with alcohol (Kim et al., 2009).
Efficacy in Erectile Dysfunction : Mirodenafil has shown significant improvements in erectile function in Korean men with a broad range of erectile dysfunction, demonstrating its efficacy as a treatment option (Paick et al., 2008).
Treatment of Erectile Dysfunction in Diabetic Men : The efficacy of mirodenafil in treating erectile dysfunction in diabetic men was established, indicating its effectiveness in a specific patient subgroup (Park et al., 2010).
Efficacy in Spinal Cord Injury : Mirodenafil was found to be effective in treating erectile dysfunction in a rabbit model with acute spinal cord injury, suggesting potential applications in similar human conditions (Jung et al., 2008).
Pharmacokinetics in Different Populations : A study on Mexican healthy volunteers showed that the pharmacokinetics of mirodenafil were similar to those reported in Koreans, suggesting its consistent behavior across different ethnicities (Carrasco-Portugal et al., 2014).
Comparison of Forms : The pharmacokinetics of mirodenafil base and hydrochloride salt forms were found to be equivalent in rats, providing insights into formulation options (Kim et al., 2012).
Safety And Hazards
Mirodenafil dihydrochloride is not classified as a hazardous substance or mixture10. However, it should be handled with care as it is physiologically highly active10. In case of accidental contact or ingestion, immediate medical attention is advised10.
将来の方向性
Mirodenafil dihydrochloride shows promise as a potential polypharmacological drug candidate for Alzheimer’s disease treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling7. It is also being evaluated in a Phase 3 study for its efficacy and safety11.
特性
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil dihydrochloride | |
CAS RN |
862189-96-6 | |
Record name | Mirodenafil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRODENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。